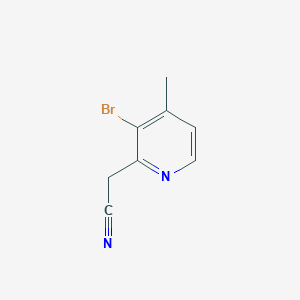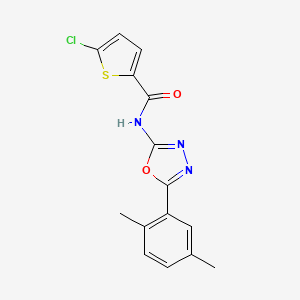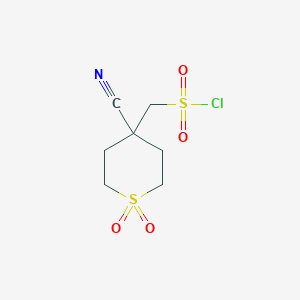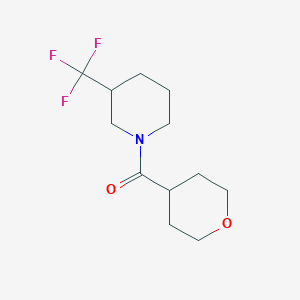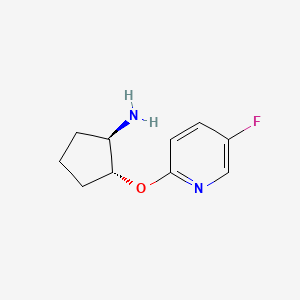
(1R,2R)-2-(5-Fluoropyridin-2-yl)oxycyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(5-Fluoropyridin-2-yl)oxycyclopentan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a cyclopentane-based amine derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of (1R,2R)-2-(5-Fluoropyridin-2-yl)oxycyclopentan-1-amine is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, leading to a reduction in inflammation and pain. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,2R)-2-(5-Fluoropyridin-2-yl)oxycyclopentan-1-amine is its significant anti-inflammatory and analgesic properties. This makes it a promising candidate for the treatment of various inflammatory diseases. Additionally, this compound has a favorable safety profile, making it a relatively low-risk compound to study.
One of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Direcciones Futuras
There are several potential future directions for the study of (1R,2R)-2-(5-Fluoropyridin-2-yl)oxycyclopentan-1-amine. One area of interest is the development of novel formulations that can increase the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, there is potential for the development of this compound derivatives with improved pharmacokinetic and pharmacodynamic properties. Overall, this compound has significant potential as a therapeutic agent for the treatment of various inflammatory diseases, and further research in this area is warranted.
Métodos De Síntesis
(1R,2R)-2-(5-Fluoropyridin-2-yl)oxycyclopentan-1-amine can be synthesized using various methods. One of the most common methods involves the reaction of 5-fluoropyridine-2-carboxylic acid with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with an amine to produce the final product.
Aplicaciones Científicas De Investigación
(1R,2R)-2-(5-Fluoropyridin-2-yl)oxycyclopentan-1-amine has been studied extensively for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Propiedades
IUPAC Name |
(1R,2R)-2-(5-fluoropyridin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-7-4-5-10(13-6-7)14-9-3-1-2-8(9)12/h4-6,8-9H,1-3,12H2/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUGSLULBNESAL-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=NC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=NC=C(C=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3Z)-3-[(1-benzyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2423971.png)
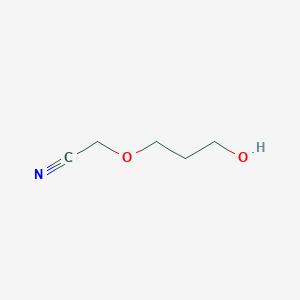
![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)

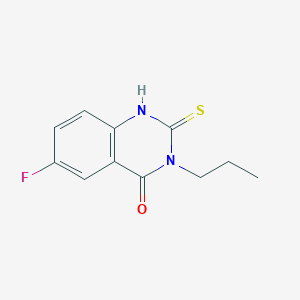
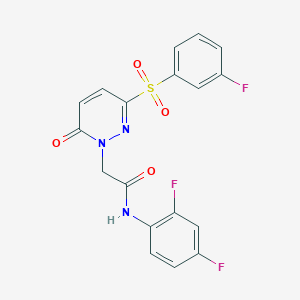
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)
![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)
